L-Tyrosine methyl ester hydrochloride

Catalog No.
S703943
CAS No.
3417-91-2
M.F
C10H14ClNO3
M. Wt
231.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine methyl ester hydrochloride

CAS Number

3417-91-2

Product Name

L-Tyrosine methyl ester hydrochloride

IUPAC Name

[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1

InChI Key

VXYFARNRGZWHTJ-FVGYRXGTSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-]

Synonyms

L-Tyrosinemethylesterhydrochloride;3417-91-2;H-Tyr-OMe.HCl;MethylL-tyrosinatehydrochloride;H-Tyr-OmeHCl;Tyrosinemethylesterhydrochloride;(S)-Methyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride;METHYLL-TYROSINATEHCL;ST50307167;L-Tyrosine,methylester,hydrochloride;H-Tyr-OMe?HCl;PubChem10889;L-Tyrosine,methylester,hydrochloride(1:1);TyrosineMethyl-EsterHCl;AC1L2S1I;KSC222K9R;methyltyrosinatehydrochloride;SCHEMBL919401;UNII-W42M0MI271;850489_ALDRICH;Jsp006209;CHEMBL1221906;CTK1C2598;MolPort-003-939-274;VXYFARNRGZWHTJ-FVGYRXGTSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-]

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)[NH3+].[Cl-]

Peptide Synthesis

L-Tyrosine OMe.HCl serves as a valuable building block in peptide synthesis. The methyl ester group protects the carboxylic acid functionality, allowing for selective peptide chain formation. Additionally, the presence of the hydrochloride salt enhances the solubility of the compound in organic solvents commonly used in peptide synthesis protocols [1].

Source

[1] *Sigma-Aldrich product information on L-Tyrosine methyl ester hydrochloride:

Enzyme Studies

L-Tyrosine OMe.HCl can be employed as a substrate for enzymes that act on L-tyrosine. This enables researchers to investigate enzyme activity, specificity, and inhibition mechanisms. The methyl ester group can influence enzyme recognition compared to the native L-tyrosine, providing insights into the structure-function relationship of enzymes [2].

Source

[2] *Beata Żochowska et al., "Inhibitory effect of amino acid esters on activity of trypsin and chymotrypsin", Acta Biochimica Polonica, 2009,

L-Tyrosine methyl ester hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO₃. It is an ester derivative of L-Tyrosine, an amino acid that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. The compound appears as a white crystalline powder and is often utilized in laboratory settings for various research applications. Its systematic IUPAC name is methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, and it has a CAS number of 3417-91-2 .

L-Tyrosine Methylester HCl is generally considered a safe handling material. However, it is recommended to follow standard laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood [].

This compound exhibits significant biological activity, primarily due to its relationship with neurotransmitter synthesis. L-Tyrosine methyl ester hydrochloride can enhance the levels of dopamine and norepinephrine in the brain, potentially improving cognitive function and mood. Studies have indicated that it may play a role in reducing stress and fatigue by influencing the synthesis of catecholamines . Furthermore, its involvement in metabolic pathways makes it a subject of interest in pharmacological research.

The synthesis of L-Tyrosine methyl ester hydrochloride typically involves the esterification of L-Tyrosine with methanol in the presence of an acid catalyst. A common method includes:

  • Refluxing L-Tyrosine: L-Tyrosine is dissolved in dry methanol.
  • Adding Thionyl Chloride: Thionyl chloride is added to activate the carboxylic acid group.
  • Formation of Methyl Ester: The mixture is refluxed to promote esterification.
  • Precipitation: Upon cooling, the product precipitates as crystals, which can be filtered and purified .

L-Tyrosine methyl ester hydrochloride has several applications, including:

  • Research: Used in biochemical studies to explore neurotransmitter synthesis.
  • Pharmaceuticals: Investigated for potential therapeutic effects on mood disorders and cognitive enhancement.
  • Nutritional Supplements: Sometimes included in formulations aimed at improving mental performance and reducing stress .

Interaction studies involving L-Tyrosine methyl ester hydrochloride have focused on its effects on neurotransmitter levels. Research indicates that supplementation can enhance cognitive performance during stressful situations by increasing catecholamine production. Furthermore, it may interact with other supplements or medications that influence neurotransmitter systems, necessitating caution when used concurrently .

L-Tyrosine methyl ester hydrochloride shares structural similarities with several other compounds derived from amino acids or their esters. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-TyrosineParent amino acidDirect precursor for neurotransmitters
L-DOPAPrecursor to dopamineInvolved directly in dopamine synthesis
L-PhenylalanineAromatic amino acidPrecursor to tyrosine; different metabolic pathway
MethyltyrosineMethylated derivativeMay exhibit different biological activities

L-Tyrosine methyl ester hydrochloride is unique due to its specific role as an ester that enhances lipid solubility compared to its parent amino acid, potentially influencing its absorption and bioavailability in biological systems .

UNII

W42M0MI271

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 82 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 79 of 82 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3417-91-2
68697-61-0

General Manufacturing Information

L-Tyrosine, methyl ester, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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